REACTION_SMILES
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[Br:23][N:24]1[C:25](=[O:26])[CH2:27][CH2:28][C:29]1=[O:30].[CH3:1][CH:2]([CH2:3][CH2:4][CH3:5])[O:6][c:7]1[n:8][c:9]([NH2:22])[c:10]2[n:11][cH:12][n:13]([CH:16]3[O:17][CH2:18][CH2:19][CH2:20][CH2:21]3)[c:14]2[n:15]1.[CH:31]([Cl:32])([Cl:33])[Cl:34].[Cl:35][CH2:36][Cl:37]>>[CH3:1][CH:2]([CH2:3][CH2:4][CH3:5])[O:6][c:7]1[n:8][c:9]([NH2:22])[c:10]2[n:11][c:12]([Br:23])[n:13]([CH:16]3[O:17][CH2:18][CH2:19][CH2:20][CH2:21]3)[c:14]2[n:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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CCCC(C)Oc1nc(N)c2ncn(C3CCCCO3)c2n1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC(C)Oc1nc(N)c2ncn(C3CCCCO3)c2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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CCCC(C)Oc1nc(N)c2nc(Br)n(C3CCCCO3)c2n1
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Type
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product
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Smiles
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CCCC(C)Oc1nc(N)c2nc(Br)n(C3CCCCO3)c2n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |